molecular formula C14H18O2 B14707035 1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone CAS No. 23299-00-5

1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone

Cat. No.: B14707035
CAS No.: 23299-00-5
M. Wt: 218.29 g/mol
InChI Key: HZCDRZOAMBOWAS-UHFFFAOYSA-N
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Description

1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexyl group attached to a hydroxyphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexylbenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of cyclohexyl-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-cyclohexyl-4-hydroxyphenyl)ethanol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring and cyclohexyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxyphenyl)ethanone: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    1-(4-Hydroxyphenyl)ethanone: The hydroxy group is positioned differently on the aromatic ring, affecting its reactivity and interactions.

Uniqueness

1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone is unique due to the presence of the cyclohexyl group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to similar compounds.

Properties

CAS No.

23299-00-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-(3-cyclohexyl-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H18O2/c1-10(15)12-7-8-14(16)13(9-12)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3

InChI Key

HZCDRZOAMBOWAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C2CCCCC2

Origin of Product

United States

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